2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide
Description
2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide is a heterocyclic sulfanylacetamide derivative featuring a pyrazine core substituted with a phenyl group at the 4-position and a ketone group at the 3-position. The sulfanylacetamide moiety (-S-CH2-CONH2) is attached to the pyrazine ring, a structural motif associated with bioactivity in transporter and receptor modulation .
Properties
IUPAC Name |
2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)8-18-11-12(17)15(7-6-14-11)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPRRDQZWHKOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide typically involves the reaction of 3-oxo-4-phenylpyrazine with sulfanylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group or the sulfanylacetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
- Heterocyclic Core : The pyrazine ring in the target compound differs from the pyridazine in VU0240551 and the indene in DIOA. Pyrazine’s nitrogen positions (1,4) versus pyridazine’s (1,2) may alter electronic properties and binding affinities to biological targets .
- Substituent Effects : The 4-phenyl group in the target compound contrasts with VU0240551’s 6-phenylpyridazine and DIOA’s bulky cyclopentyl-indene system. These variations likely influence solubility, membrane permeability, and target selectivity.
- However, the absence of a thiazole ring (as in VU0240551) may reduce off-target interactions .
Research Findings and Hypotheses
- Target Compound: No direct activity data are available, but its sulfanylacetamide group and pyrazine core align with motifs in transporter inhibitors. Molecular docking studies (hypothetical) could predict affinity for KCC or CFTR-like targets.
- VU0240551 : The pyridazine-thiazole scaffold may enhance selectivity for specific transporters, though this remains unverified in the provided evidence.
- DIOA: Demonstrates nanomolar IC50 values against KCC2 (IC50 ~10 µM) and CFTR (IC50 ~5 µM), but its non-selective inhibition limits therapeutic utility .
Biological Activity
2-(3-Oxo-4-phenylpyrazin-2-yl)sulfanylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 234.28 g/mol
The compound features a pyrazine ring, which is known for its biological activity, particularly in drug development.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that compounds with similar structural motifs have shown efficacy against various cancer cell lines.
The proposed mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. The compound may interact with molecular targets such as:
- Topoisomerases : Enzymes critical for DNA replication and transcription.
- Kinases : Enzymes that play a role in signaling pathways associated with cancer progression.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Summary of Biological Activities
| Activity Type | Target | Effect |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
| Antimicrobial | Bacterial strains | Inhibition of bacterial growth |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast and lung cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. It was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
Study 3: Mechanistic Insights
Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
